Magnesium, chloro(1-naphthalenylmethyl)-
Description
Magnesium, chloro(1-naphthalenylmethyl)- is an organomagnesium compound featuring a magnesium atom bonded to a chloro group and a 1-naphthalenylmethyl substituent. Organomagnesium compounds are widely used in organic synthesis for their nucleophilic properties, enabling carbon-carbon bond formation . The 1-naphthalenylmethyl group introduces steric bulk and aromaticity, which may influence reactivity, solubility, and photophysical behavior compared to simpler alkyl or aryl Grignard reagents.
Properties
Molecular Formula |
C11H9ClMg |
|---|---|
Molecular Weight |
200.95 g/mol |
IUPAC Name |
magnesium;1-methanidylnaphthalene;chloride |
InChI |
InChI=1S/C11H9.ClH.Mg/c1-9-5-4-7-10-6-2-3-8-11(9)10;;/h2-8H,1H2;1H;/q-1;;+2/p-1 |
InChI Key |
FJJYNNQYOHCIQH-UHFFFAOYSA-M |
Canonical SMILES |
[CH2-]C1=CC=CC2=CC=CC=C12.[Mg+2].[Cl-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key Compounds for Comparison:
Isopropylmagnesium Chloride (Mg-Cl-isopropyl)
- Structure: Magnesium bonded to chloro and isopropyl groups.
- Properties: High reactivity as a Grignard reagent; typically a liquid in ether solutions. Moisture-sensitive and releases flammable gases upon hydrolysis .
- Applications: Widely used in alkylation and ketone synthesis.
Phenylmagnesium Chloride (Mg-Cl-phenyl)
- Structure: Magnesium with chloro and phenyl groups.
- Properties: Less steric hindrance than naphthalenylmethyl derivatives; standard reagent for arylations.
Magnesium, Chloro(1-naphthalenylmethyl)-
- Structure: Bulky 1-naphthalenylmethyl substituent attached to Mg-Cl.
- Inferred Properties: Enhanced steric hindrance may reduce reaction rates compared to smaller substituents. The aromatic naphthalene moiety could impart unique photophysical traits, such as fluorescence, as observed in chloro-substituted aromatic systems .
Data Table: Comparative Overview
Research Findings and Implications
- Photophysical Behavior : Chloro and aromatic substituents synergistically enhance fluorescence in related compounds (e.g., compound 3 and 6 in –2). This suggests Magnesium, chloro(1-naphthalenylmethyl)- could be explored for optoelectronic applications .
- Synthetic Utility : Its bulky structure may favor selective reactions in sterically demanding environments, unlike smaller Grignard reagents.
- Safety Profile: Requires protocols similar to other organomagnesium compounds, with additional precautions for handling aromatic byproducts.
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